![molecular formula C10H13FN2O B1389789 (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol CAS No. 1228666-05-4](/img/structure/B1389789.png)
(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol
Overview
Description
“(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 . It is also known by its CAS number 1228666-05-4 .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” can be represented by the SMILES stringOCc1ccc(nc1F)N2CCCC2
. The InChI string is InChI=1S/C10H13FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2
. Physical And Chemical Properties Analysis
“(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is a solid compound . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the resources I found.Mechanism of Action
Target of Action
Similar compounds have been found to interact with tropomyosin receptor kinases (trka/b/c) , which play a crucial role in various neurodegenerative diseases and cancers .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit trk receptors with picomolar ic50, indicating a strong interaction with these targets .
Biochemical Pathways
Given the potential interaction with trk receptors, it’s plausible that this compound could influence pathways related to neurodegeneration and cancer .
Result of Action
Similar compounds have shown potential effects in suppressing the production of collagen in vitro , indicating possible anti-fibrotic activity.
properties
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUQRVOOLHSXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245622 | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol | |
CAS RN |
1228666-05-4 | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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